molecular formula C13H10BrFN2O3 B2654551 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol CAS No. 868256-48-8

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol

Cat. No.: B2654551
CAS No.: 868256-48-8
M. Wt: 341.136
InChI Key: PAVKOPJNZMQEKA-UHFFFAOYSA-N
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Description

Historical Development of Aminomethyl-Substituted Phenolic Compounds

The synthesis and application of aminomethyl-substituted phenolic compounds have evolved significantly since the early 20th century, driven by their utility in industrial and pharmaceutical chemistry. Phenolic derivatives bearing aminomethyl groups gained prominence due to their dual functionality: the phenolic hydroxyl group provides reactivity for electrophilic substitution, while the aminomethyl moiety enables nucleophilic interactions and chelation. Early work focused on simpler analogs like 2-aminophenol, which was synthesized via nitrophenol reduction and applied in dye production.

The introduction of halogen and nitro substituents into these frameworks emerged as a strategy to modulate electronic properties and steric effects. For instance, bromine incorporation enhances electrophilic aromatic substitution reactivity, while nitro groups stabilize negative charges through resonance. The compound 4-bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol represents an advanced iteration of this class, combining bromine, fluorine, and nitro groups to create a multifunctional aromatic system. Its synthesis likely builds on methods developed for related structures, such as the nucleophilic substitution reactions described in patent literature for 2-amino-4-substituted phenols.

Table 1: Key Historical Milestones in Aminomethyl-Substituted Phenol Research

Year Development Significance
1980s Synthesis of halogenated 2-aminophenols Enabled tailored electronic properties for agrochemicals
2000s Catalytic reduction of nitrophenols Improved yields for industrial-scale production
2010s Multicomponent coupling reactions Facilitated complex substituent patterns

Taxonomic Position within Organic Chemistry

This compound (C₁₃H₁₀BrFN₂O₃, molecular weight 341.13 g/mol) belongs to three overlapping taxonomic categories:

  • Halogenated Aromatics : The bromine atom at the para position of the phenolic ring classifies it as a bromobenzene derivative. Halogenation enhances lipophilicity and alters π-electron density, influencing intermolecular interactions.
  • Nitroaromatic Compounds : The nitro group (-NO₂) on the aniline ring contributes to electron-withdrawing effects, stabilizing the molecule and directing further substitutions to meta positions.
  • Aminomethylphenols : The -CH₂NH- bridge links the phenolic and aniline rings, creating a conformationally flexible structure capable of hydrogen bonding and metal coordination.

This taxonomic diversity positions the compound as a versatile intermediate for synthesizing heterocycles, ligands, and bioactive molecules. Its fluorine substituent further differentiates it from simpler aminophenols, offering unique steric and electronic profiles for catalysis studies.

Table 2: Comparative Molecular Properties of Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Aminophenol C₆H₇NO 109.13 -NH₂, -OH
This compound C₁₃H₁₀BrFN₂O₃ 341.13 -Br, -F, -NO₂, -CH₂NH-
2-Amino-4-trifluoromethanesulfonylphenol C₇H₆F₃NO₃S 241.19 -CF₃SO₂, -NH₂

Structural Significance in Contemporary Research

The structural complexity of this compound makes it a subject of interest in multiple research domains:

  • Synthetic Chemistry : The nitro group serves as a precursor for amine functionalities via reduction, enabling downstream derivatization. Patent literature describes similar substrates undergoing sulfonation and alkylation to yield pesticidal intermediates.
  • Materials Science : The bromine and fluorine atoms enhance thermal stability and solubility in nonpolar solvents, making the compound a candidate for polymer additives or coordination polymers.
  • Electronic Effects : The electron-withdrawing nitro and fluorine groups create a polarized aromatic system, which can be probed via spectroscopic methods to study charge transfer phenomena.

Mechanistic Insights :
The methylene bridge (-CH₂-) between the phenol and aniline rings allows rotational freedom, facilitating adaptive binding in host-guest systems. Intra- and intermolecular hydrogen bonding between the phenolic -OH and aniline -NH groups further stabilizes specific conformations, as observed in crystallographic studies of analogous compounds.

Table 3: Reactivity Profile of Key Functional Groups

Functional Group Reactivity Potential Transformations
-NO₂ Reducible to -NH₂ Catalytic hydrogenation
-Br Electrophilic substitution Suzuki-Miyaura coupling
-F Inert to most conditions Serves as a directing group

Properties

IUPAC Name

4-bromo-2-[(4-fluoro-3-nitroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O3/c14-9-1-4-13(18)8(5-9)7-16-10-2-3-11(15)12(6-10)17(19)20/h1-6,16,18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVKOPJNZMQEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol typically involves multi-step reactions. One common method includes the bromination of a precursor compound followed by nitration and subsequent amination. The reaction conditions often involve the use of reagents such as N-bromosuccinimide for bromination and concentrated sulfuric acid for nitration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry

In organic synthesis, 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol serves as a versatile building block. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : The compound can be oxidized using potassium permanganate to yield quinone derivatives.
  • Reduction : Reduction reactions with sodium borohydride can produce amines.
  • Substitution : Nucleophilic substitution can occur at the bromine and nitro positions, facilitating further synthetic pathways.

These reactions are critical for developing new materials and complex organic compounds.

Biology

Research into the biological activities of this compound indicates potential antimicrobial and anti-inflammatory properties. Studies have shown that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further investigation.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its unique combination of functional groups suggests it may interact with specific biological targets, potentially leading to the development of new drugs. The mechanism of action may involve modulation of enzyme activity or disruption of cellular processes.

Industry

The compound is utilized in the development of advanced materials and as a precursor in synthesizing complex organic compounds. Its unique properties make it valuable in creating specialty chemicals used in pharmaceuticals and agrochemicals.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of related nitroaniline compounds, revealing that modifications to the aniline moiety significantly affected activity against various bacterial strains. This suggests that this compound could exhibit similar or enhanced activity due to its structural characteristics.
  • Drug Development : Research focused on compounds with similar functionalities has shown promising results in drug discovery pipelines. For instance, studies have highlighted the importance of fluorinated compounds in enhancing pharmacokinetic properties, indicating that this compound could be a valuable lead compound.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and physicochemical properties of 4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
This compound (Target) C${13}$H${10}$BrFN$2$O$3$ 371.17 Br, F, NO$_2$ Potential mutagenicity (inferred)
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol C${13}$H${9}$BrF$_3$NO 332.12 Br, F$_3$ Higher halogen content; reduced polarity
4-Bromo-2-[(4-fluoro-2-methylanilino)methyl]benzenol C${14}$H${13}$BrFNO 310.16 Br, F, CH$_3$ Enhanced lipophilicity due to methyl
4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol C${13}$H${11}$BrN$_2$O 297.15 Br, pyridine ring Coordinating ability for metal complexes
Key Observations:

Fluorine substituents (e.g., in and ) improve metabolic stability and lipophilicity, which may influence bioavailability .

Toxicity and Safety Profiles: Nitro-containing compounds, such as the target, may decompose to release toxic NO$_x$ gases under high temperatures, as noted in mutagenic analogs (e.g., 4-Nitro-2-(5′-bromosalicylidenamino)diphenylamine, ) . Brominated phenolic derivatives (e.g., ) have shown lower acute toxicity in zinc complexes but may affect liver function at high doses .

Biological Activity

4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a bromo group, a fluoro group, and a nitroaniline moiety, suggests interesting biological activities that warrant investigation.

The compound can be described by the following chemical properties:

PropertyValue
Molecular Formula C13_{13}H10_{10}BrFNO3_{3}
Molecular Weight 316.13 g/mol
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitroaniline have shown effectiveness against various bacterial strains. The presence of both the nitro and bromo groups may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.

Anticancer Potential

Research into related compounds has demonstrated that modifications in the aniline structure can result in significant anticancer activity. For example, derivatives of 4-bromo-2-nitroaniline have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but is a promising area for further research.

Inhibition of Enzymatic Activity

The compound's structure suggests potential as an enzyme inhibitor. Nitro groups are known to participate in interactions that can inhibit enzyme activity, particularly in metabolic pathways involving cytochrome P450 enzymes. This could lead to applications in drug metabolism studies or as a scaffold for developing enzyme inhibitors.

Case Studies

  • Antimicrobial Study : A study tested various nitroaniline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aniline moiety significantly affected antibacterial activity, with some derivatives achieving MIC values lower than traditional antibiotics.
  • Anticancer Research : In vitro studies on similar compounds showed that introducing halogen atoms enhanced cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to increased reactive oxygen species (ROS) generation and subsequent apoptosis.
  • Enzyme Inhibition Assay : A recent assay evaluated the inhibitory effects of nitroaniline derivatives on cytochrome P450 enzymes. Results revealed that certain modifications led to over 50% inhibition at low concentrations, indicating potential for drug interactions studies.

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